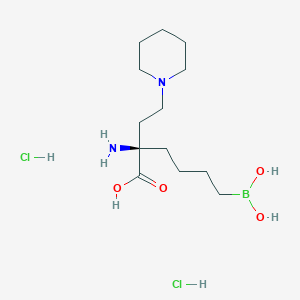
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a boronic acid group, and a piperidine ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boronic Acid Group: This step often involves the use of boron-containing reagents under controlled conditions to ensure the correct placement of the boronic acid group.
Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The amino group can be reduced to form amines or other related compounds.
Substitution: The compound can participate in substitution reactions, particularly at the amino or boronic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amino group can produce primary or secondary amines.
Scientific Research Applications
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The piperidine ring can interact with various receptors and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound also contains a boronic acid group and is used in organic synthesis.
Other Boronic Acids: Various boronic acids with different substituents can be compared based on their reactivity and applications.
Uniqueness
The uniqueness of (2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form reversible covalent bonds with diols and other nucleophiles makes it particularly valuable in enzyme inhibition studies.
Properties
Molecular Formula |
C13H29BCl2N2O4 |
|---|---|
Molecular Weight |
359.1 g/mol |
IUPAC Name |
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C13H27BN2O4.2ClH/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16;;/h19-20H,1-11,15H2,(H,17,18);2*1H/t13-;;/m1../s1 |
InChI Key |
KWUKPQXHPSQNEE-FFXKMJQXSA-N |
Isomeric SMILES |
B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O.Cl.Cl |
Canonical SMILES |
B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



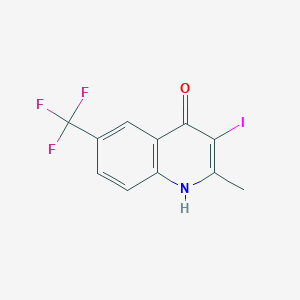

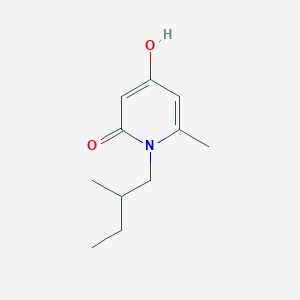
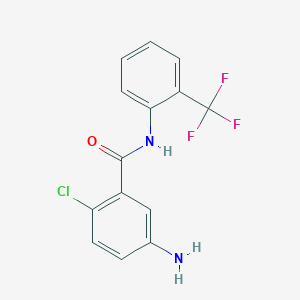
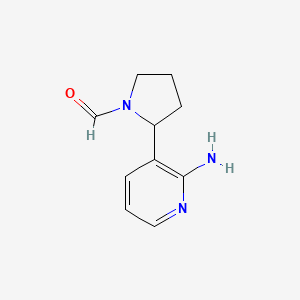
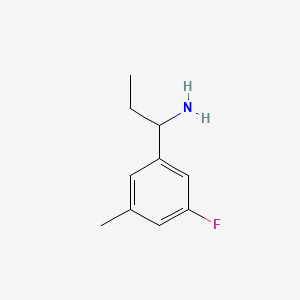
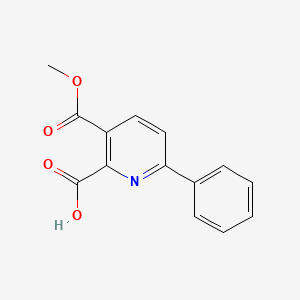


![tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12998756.png)
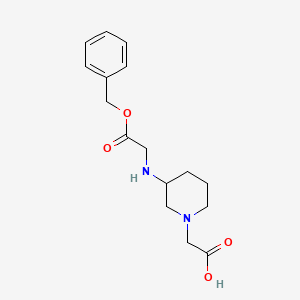
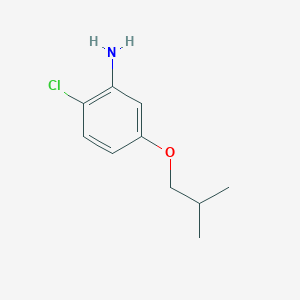
![5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12998773.png)
